molecular formula C7H14ClNO B13213583 (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride

Cat. No.: B13213583
M. Wt: 163.64 g/mol
InChI Key: RPLQOTHNKDYSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of tetrahydropyridine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-methyl-4-pyridone using sodium borohydride (NaBH4) in methanol. The reaction is carried out under mild conditions, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to neurotransmitter function and neurodegenerative diseases.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly the dopaminergic system. The compound can modulate the activity of dopamine receptors and influence the release and uptake of dopamine in the brain. This makes it a valuable tool in studying the pathophysiology of neurodegenerative diseases such as Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used to model Parkinson’s disease in animal studies.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.

Uniqueness

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to modulate neurotransmitter systems also sets it apart from other similar compounds, making it particularly valuable in neurological research.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-4-2-7(6-9)3-5-8;/h2,9H,3-6H2,1H3;1H

InChI Key

RPLQOTHNKDYSQH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)CO.Cl

Origin of Product

United States

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